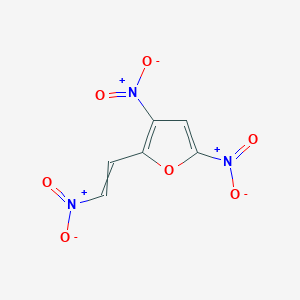
3,5-Dinitro-2-(2-nitroethenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-2-(2-nitroethenyl)furan is a chemical compound with the molecular formula C6H3N3O7. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan typically involves nitration reactions. One common method is the direct nitration of furan derivatives using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at specific positions on the furan ring .
Industrial Production Methods
Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-2-(2-nitroethenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amino compounds, and other functionalized molecules that can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-2-(2-nitroethenyl)furan has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-2-(2-nitroethenyl)furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in its antibacterial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitroaniline
- 3,5-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
Uniqueness
3,5-Dinitro-2-(2-nitroethenyl)furan is unique due to its specific structure, which includes both nitro and ethenyl groups attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other nitro compounds .
Eigenschaften
CAS-Nummer |
64554-47-8 |
|---|---|
Molekularformel |
C6H3N3O7 |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
3,5-dinitro-2-(2-nitroethenyl)furan |
InChI |
InChI=1S/C6H3N3O7/c10-7(11)2-1-5-4(8(12)13)3-6(16-5)9(14)15/h1-3H |
InChI-Schlüssel |
YFXVBXWHLAIDBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
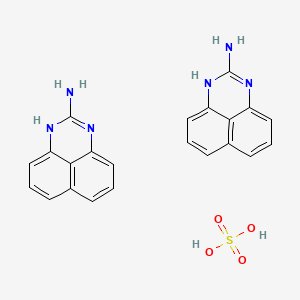
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


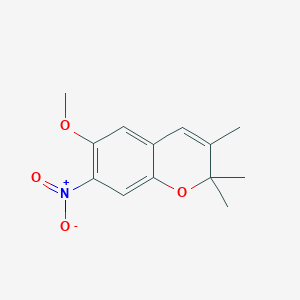
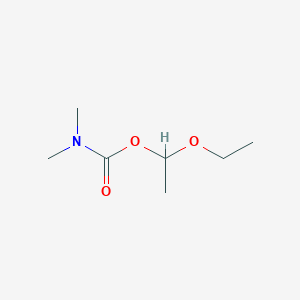
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
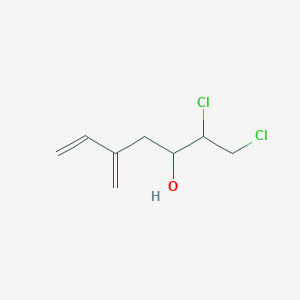
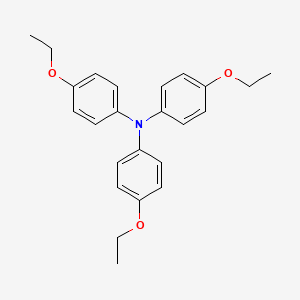

![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
